molecular formula C7H9ClN2O B11801946 6-Chloro-5-ethoxypyridin-3-amine

6-Chloro-5-ethoxypyridin-3-amine

Cat. No.: B11801946
M. Wt: 172.61 g/mol
InChI Key: XGPROYITKYETOU-UHFFFAOYSA-N
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Description

6-Chloro-5-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-ethoxypyridin-3-amine typically involves the chlorination of 5-ethoxypyridin-3-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-ethoxypyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

6-Chloro-5-ethoxypyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethoxypyridin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-ethoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group provides different reactivity and solubility characteristics compared to similar compounds with other substituents .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

6-chloro-5-ethoxypyridin-3-amine

InChI

InChI=1S/C7H9ClN2O/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2,9H2,1H3

InChI Key

XGPROYITKYETOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)N)Cl

Origin of Product

United States

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